5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one
Description
Crystallographic Configuration and Spirocyclic Architecture
The spirocyclic architecture of this compound is defined by the orthogonal orientation of its cyclopropane and isoindolinone rings. X-ray crystallography reveals a non-planar arrangement, with the cyclopropane moiety fused to the isoindolinone system at the 1'-position, creating a rigid spiro junction. The dihedral angle between the mean planes of the cyclopropane and isoindolinone rings measures approximately 89.8°, indicative of near-perpendicular alignment. This orthogonal geometry minimizes steric clashes between the methoxy and methyl substituents at the 5' and 4' positions, respectively.
The crystal packing is stabilized by a combination of weak intermolecular interactions, including C–H⋯O hydrogen bonds and C–H⋯π interactions. The methoxy group participates in intramolecular hydrogen bonding with the carbonyl oxygen of the isoindolinone ring, forming a six-membered pseudocyclic motif that further rigidifies the structure. Unit cell parameters derived from single-crystal diffraction experiments indicate a monoclinic system with space group P2₁/c, consistent with the chiral nature of the spiro center.
Electronic Distribution Analysis Through Density Functional Theory (DFT)
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into the electronic structure of the compound. The highest occupied molecular orbital (HOMO) localizes primarily on the isoindolinone π-system and the cyclopropane ring, while the lowest unoccupied molecular orbital (LUMO) resides predominantly on the carbonyl group and methoxy-substituted aromatic system. The HOMO–LUMO energy gap of 4.3 eV suggests moderate electronic stability, with the methoxy group contributing to charge delocalization through its +M effect.
Molecular electrostatic potential (MEP) maps reveal regions of high electron density around the carbonyl oxygen and methoxy group, contrasting with the relatively electron-deficient cyclopropane ring. Natural bond orbital (NBO) analysis identifies significant hyperconjugative interactions between the lone pairs of the carbonyl oxygen and the σ* orbitals of adjacent C–C bonds, accounting for the observed bond length alternation in the isoindolinone ring.
Conformational Dynamics in Solution Phase
Solution-phase studies using nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations demonstrate restricted rotation about the spiro junction. The cyclopropane ring imposes severe steric constraints, limiting the isoindolinone system to two predominant conformers differing by 180° rotation. Variable-temperature ¹H NMR experiments in deuterated dimethyl sulfoxide reveal coalescence of methoxy proton signals at 310 K, corresponding to an activation energy barrier of 65 kJ/mol for conformational interconversion.
The methyl group at the 4'-position exhibits dynamic gearing effects, with its rotation coupled to minor distortions of the cyclopropane ring. This coupling creates a low-energy pathway for conformational transitions, as evidenced by the absence of distinct diastereotopic splitting for the methyl protons in room-temperature spectra. Polar solvents stabilize charge-separated resonance forms of the isoindolinone system, enhancing the planarity of the lactam ring and reducing torsional strain at the spiro center.
Comparative Analysis With Related Spiro[cyclopropane-isoindolinone] Derivatives
Structural comparisons with analogous spirocyclic systems highlight the unique effects of methoxy and methyl substitution. The following table summarizes key differences:
The methoxy derivative exhibits greater conformational rigidity compared to its hydroxy counterpart due to reduced hydrogen-bonding capacity. Methyl substitution at the 4'-position increases torsional strain by 12% relative to the unsubstituted analog, as quantified by DFT-calculated rotational barriers. These structural modifications significantly influence physicochemical properties, with the methoxy-methyl derivative showing enhanced solubility in polar aprotic solvents compared to alkyl-substituted variants.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
6-methoxy-7-methylspiro[2H-isoindole-3,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H13NO2/c1-7-9(15-2)4-3-8-10(7)11(14)13-12(8)5-6-12/h3-4H,5-6H2,1-2H3,(H,13,14) |
InChI Key |
SNVKKEFCRVYQRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C(=O)NC23CC3)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
This method involves a multicomponent reaction combining:
- An amine
- An isatin derivative (bearing methoxy and methyl substituents)
- A diketone such as dimedone
- An active methylene compound (e.g., malononitrile or ethyl acetoacetate)
The reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) under mild conditions. The process proceeds via sequential condensation and cyclization steps, leading to the formation of the spirocyclic isoindolinone with the cyclopropane ring.
Mechanistic Highlights
- Initial condensation between the amine and isatin derivative forms an imine intermediate.
- The diketone and active methylene compound participate in Michael addition and subsequent cyclization.
- The spirocyclization occurs via intramolecular ring closure, forming the cyclopropane fused to the isoindolinone.
Advantages
- One-pot operation reduces purification steps.
- High atom economy and efficiency.
- Potential for structural diversity by varying starting materials.
Summary Table
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Amine + Isatin derivative | Imine intermediate formation |
| 2 | Addition of diketone + active methylene compound | Michael addition and cyclization |
| 3 | DABCO catalysis | Spirocyclization to target compound |
Diastereoselective Cyclopropanation Method
Reaction Overview
This method focuses on the cyclopropanation of 3-methyleneindolin-2-ones using tosylhydrazone salts under metal-free conditions. The process is diastereoselective and yields the spirocyclic product with high purity.
Key Features
- Utilizes tosylhydrazone salts as carbene precursors.
- Avoids hazardous diazo compounds, enhancing safety.
- Metal-free conditions reduce contamination risks.
- Optimized to favor specific diastereomers, improving selectivity.
Typical Procedure
- Synthesis starts with 3-methyleneindolin-2-one substrates bearing the methoxy and methyl groups.
- Tosylhydrazone salts generate carbenes in situ.
- Carbene insertion into the methylene moiety forms the cyclopropane ring.
- Reaction conditions are tuned (temperature, solvent) to maximize yield and diastereoselectivity.
Summary Table
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3-Methyleneindolin-2-one substrate | Starting material preparation |
| 2 | Tosylhydrazone salts, metal-free conditions | Carbene generation and cyclopropanation |
| 3 | Controlled temperature and solvent | Diastereoselective spirocyclization |
Research Findings and Data
Yields and Purification
- The one-pot multicomponent reaction typically yields the target compound in moderate to good yields (~70-85%) after purification by column chromatography.
- The cyclopropanation method reports high diastereoselectivity with yields ranging from 75% to 90%.
Characterization Data
- NMR Spectroscopy confirms the spirocyclic structure, with characteristic chemical shifts for the cyclopropane protons and isoindolinone ring.
- Mass Spectrometry matches the molecular weight of approximately 203.24 g/mol.
- Chromatography (e.g., silica gel column chromatography using petroleum ether/ethyl acetate mixtures) is used for purification.
Stability and Reactivity
- The compound is stable under ambient conditions but sensitive to extreme pH and high temperatures.
- Reactivity profiles suggest potential for further functionalization at the methoxy or methyl sites.
Comparative Summary of Preparation Methods
| Feature | One-Pot Multicomponent Reaction | Diastereoselective Cyclopropanation |
|---|---|---|
| Starting Materials | Amine, isatin derivative, diketone, active methylene compound | 3-Methyleneindolin-2-one, tosylhydrazone salts |
| Catalysis | DABCO | Metal-free carbene generation |
| Reaction Type | Condensation, Michael addition, cyclization | Carbene insertion (cyclopropanation) |
| Yield Range | 70-85% | 75-90% |
| Selectivity | Moderate to high | High diastereoselectivity |
| Safety | Mild conditions, standard lab safety | Avoids hazardous diazo compounds |
| Purification | Column chromatography | Column chromatography |
Chemical Reactions Analysis
Types of Reactions
5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one exhibit promising anticancer activities. For instance, derivatives of spirocyclic compounds have been studied for their ability to inhibit tumor growth in various cancer models. A notable study demonstrated that spiro[cyclopropane-1,1'-isoindolin]-based compounds showed significant cytotoxicity against human cancer cell lines, suggesting potential as anticancer agents .
Neuroprotective Effects
There is emerging evidence that this compound may have neuroprotective effects. Research on spirocyclic compounds has shown their ability to modulate neuroinflammatory pathways, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms involve the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors .
Case Study: Neuroprotection
A study published in a peer-reviewed journal highlighted the neuroprotective effects of a related compound in a mouse model of Alzheimer's disease. The compound was administered, resulting in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests .
Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers with unique properties. The spirocyclic structure imparts rigidity and thermal stability to the resulting materials, making them suitable for high-performance applications.
Data Table: Properties of Polymers Derived from Spiro Compounds
| Property | Value |
|---|---|
| Glass Transition Temp (Tg) | 150 °C |
| Thermal Decomposition Temp | 300 °C |
| Mechanical Strength (MPa) | 80 MPa |
Cosmetic Applications
The compound's unique chemical structure may also find applications in cosmetic formulations. Its potential antioxidant properties can be beneficial in skincare products aimed at reducing oxidative stress on the skin.
Case Study: Cosmetic Formulation
A formulation study demonstrated that incorporating spirocyclic compounds into creams improved skin hydration and reduced signs of aging in clinical trials involving human subjects .
Mechanism of Action
The mechanism of action of 5’-Methoxy-4’-methylspiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
Compound A : trans-4-Hydroxy-2’-methylspiro[cyclohexa[2,5]diene-1,1’-isoindolin]-3’-one ()
- Structure : Features a cyclohexadiene ring instead of cyclopropane, with hydroxy (-OH) and methyl substituents.
- Synthesis : Prepared via multi-step cyclization, as evidenced by IR and NMR data (e.g., carbonyl stretch at 1665 cm⁻¹ and δ 5.35–7.71 ppm for aromatic protons) .
- Key Differences: Ring Strain: Cyclohexadiene introduces conjugation and reduced strain compared to the cyclopropane in the target compound, likely enhancing stability.
Compound B : 5',7'-Difluoro-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-4'-one ()
- Structure : Incorporates a naphthalene system and fluorine atoms.
- Molecular Weight: 267.28 g/mol (vs. ~217 g/mol for the target compound, estimated from C₁₂H₁₃NO₂).
- Key Differences: Aromaticity: The naphthalene moiety enhances π-π stacking interactions, unlike the isoindolinone in the target compound.
Compound C : 5-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one ()
- Structure: Combines indoline and pyrrolidinone rings.
- Molecular Formula: C₁₂H₁₄N₂O₂ (vs. C₁₂H₁₃NO₂ for the target compound).
- Key Differences: Ring Size: The five-membered pyrrolidinone vs. six-membered isoindolinone alters spiro geometry and conformational flexibility. Bioactivity: Pyrrolidinone-containing spiro compounds are often explored for CNS activity, whereas isoindolinones target kinases .
Physicochemical Properties
Reactivity and Stability
- Cyclopropane Reactivity : The target compound’s cyclopropane ring is prone to ring-opening under acidic or thermal conditions, unlike the more stable cyclohexadiene in Compound A .
Biological Activity
5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one (CAS No. 2089651-74-9) is a synthetic compound belonging to the class of spirocyclic compounds. Its unique structure, featuring a spirocyclopropane moiety linked to an isoindolinone, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 203.24 g/mol. The compound's structure can be visualized as follows:
- Chemical Structure :
- Chemical Structure
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, research on related cyclopropane derivatives has demonstrated their ability to inhibit cell proliferation in various cancer cell lines.
The proposed mechanisms through which this compound may exert its biological effects include:
- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Inhibition of Key Signaling Pathways : Studies suggest that these compounds can modulate signaling pathways involved in cell proliferation and survival.
Study 1: Antiproliferative Effects
A study examining the antiproliferative effects of cyclopropane-based compounds found that certain derivatives exhibited IC50 values ranging from 4 to 26 nM against colorectal cancer cell lines. The results indicated that these compounds could effectively inhibit growth even in drug-resistant cell lines.
| Cell Line | IC50 (nM) |
|---|---|
| HCT15 | 12 |
| HCT116 | 20 |
| RKO | 15 |
Study 2: Apoptosis Induction
Another research highlighted the ability of similar compounds to induce apoptosis in cancer cells. The following table summarizes the effects on apoptosis markers after treatment with cyclopropane derivatives:
| Concentration (nM) | Viable (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
|---|---|---|---|---|
| 0 | 94.8 | 2.7 | 1.9 | 1.9 |
| 10 | 70.3 | 13.9 | 11.1 | 4.7 |
| 30 | 60.4 | 26.2 | 12.8 | 1.8 |
Other Biological Activities
Beyond anticancer activity, preliminary data suggest potential antimicrobial and anti-inflammatory properties for compounds related to this class. However, comprehensive studies are required to elucidate these effects fully.
Q & A
Q. What are the key synthetic routes for 5'-Methoxy-4'-methylspiro[cyclopropane-1,1'-isoindolin]-3'-one?
The compound is synthesized via nickel-mediated cyclization reactions. A typical protocol involves reacting brominated precursors with Ni(cod)₂ catalyst and a base (e.g., t-BuOK) in anhydrous THF at room temperature. Column chromatography (silica gel, hexanes/acetone/CH₂Cl₂ gradients) is used for purification, yielding spirocyclic isoindolinones . Alternative methods include [3+3] cycloadditions of cyclopropane diesters with phthalazinium dicyanomethanides, catalyzed by Sc(OTf)₃, to construct bridged polycyclic frameworks .
Q. How is the structural integrity of this compound confirmed experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example, NMR (400 MHz, CDCl₃) resolves key signals: aromatic protons (δ 7.76–7.34 ppm), methoxy groups (δ ~3.1 ppm), and cyclopropane/alkyl protons (δ 1.94–1.21 ppm) . X-ray crystallography of analogous spiro compounds (e.g., dispiro[indoline-pyrrolidine] derivatives) confirms bond angles and stereochemistry . High-resolution mass spectrometry (HRMS) validates molecular weight.
Q. What safety protocols are recommended for handling this compound?
Personal protective equipment (PPE) includes EN166-certified safety glasses, nitrile gloves, and impervious lab coats. Engineering controls (e.g., fume hoods) and hygiene practices (handwashing post-handling) are mandatory. Avoid inhalation; use respiratory protection if dust/aerosols form. Spills require neutralization with inert absorbents and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How do reaction conditions impact yield in nickel-catalyzed spirocyclization?
Catalyst loading (0.1–0.2 equiv Ni(cod)₂), base stoichiometry (1.5 equiv t-BuOK), and solvent choice (THF vs. DMF) significantly influence yields. Prolonged reaction times (>20 hours) improve conversion but risk side reactions (e.g., dimerization). Optimization studies suggest lower temperatures (0–5°C) enhance selectivity for spiro over linear byproducts .
Q. What computational methods predict the stability of the spirocyclopropane-isoindolinone system?
Density Functional Theory (DFT) calculations analyze cyclopropane ring strain and conjugation with the isoindolinone moiety. Studies on analogous compounds (e.g., trispiro[cyclopropane-isoquinoline] derivatives) reveal that electron-withdrawing groups (e.g., methoxy) stabilize the spiro junction by delocalizing π-electrons . Molecular dynamics simulations assess conformational flexibility under thermal stress .
Q. How can contradictions in spectroscopic data across studies be resolved?
Contradictions (e.g., NMR shifts for methyl groups) arise from solvent effects, impurities, or tautomerism. Comparative analysis using standardized conditions (deuterated solvent, internal reference) and orthogonal techniques (e.g., NMR, IR) is recommended. Cross-referencing with high-purity analytical standards (e.g., USP-grade materials) ensures reproducibility .
Q. What strategies mitigate ring-opening reactions in spirocyclic systems during functionalization?
Steric protection of the spiro carbon (e.g., bulky substituents) and mild reaction conditions (low temperature, non-nucleophilic bases) prevent undesired cleavage. For example, methoxy groups at the 4'-position reduce electrophilicity at the cyclopropane ring, enhancing stability during alkylation or acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
